molecular formula C30H53N9O17 B1674917 [2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate CAS No. 52932-62-4

[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate

Cat. No.: B1674917
CAS No.: 52932-62-4
M. Wt: 811.8 g/mol
InChI Key: PCABPYAXRZVJKF-SUOBCDLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate is a potent broad-spectrum antibiotic isolated from a species of Nocardia. This compound exhibits moderate activity against gram-negative bacteria.

Preparation Methods

Synthetic Routes and Reaction Conditions: [2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate is produced through fermentation of an unidentified species of Nocardia. The fermentation broth is processed using CM-Sephadex ion-exchange and carbon chromatography to isolate the antibiotic . The pH of the broth is adjusted, and the broth is filtered using diatomaceous earth. The filtrate is then subjected to ion-exchange chromatography and further purified using carbon chromatography .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of the Nocardia species under controlled conditions. The fermentation broth is processed similarly to the laboratory-scale methods, with adjustments made for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions: [2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibiotic properties .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed: The major products formed from these reactions include modified versions of this compound with enhanced potency and stability .

Scientific Research Applications

[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate has a wide range of scientific research applications:

Mechanism of Action

[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate exerts its effects by targeting bacterial cell walls and disrupting their synthesis. The compound binds to specific enzymes involved in cell wall biosynthesis, inhibiting their activity and leading to cell lysis and death . The molecular targets include penicillin-binding proteins and other enzymes critical for maintaining cell wall integrity .

Properties

CAS No.

52932-62-4

Molecular Formula

C30H53N9O17

Molecular Weight

811.8 g/mol

IUPAC Name

[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate

InChI

InChI=1S/C30H53N9O17/c31-8(2-1-5-36-29(33)34)25(49)39-14-17(44)15(42)10(6-40)52-27(14)54-22-11(7-41)53-28(21(48)20(22)47)55-23-18(45)13(16(43)19(46)24(23)56-30(35)51)38-26(50)9-3-4-12(32)37-9/h8-11,13-24,27-28,40-48H,1-7,31H2,(H2,32,37)(H2,35,51)(H,38,50)(H,39,49)(H4,33,34,36)

InChI Key

PCABPYAXRZVJKF-SUOBCDLCSA-N

SMILES

C1CC(=NC1C(=O)NC2C(C(C(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C(CCCN=C(N)N)N)O)O)OC(=O)N)O)O)N

Canonical SMILES

C1CC(=NC1C(=O)NC2C(C(C(C(C2O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C(CCCN=C(N)N)N)O)O)OC(=O)N)O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

antibiotic LL-BM 123alpha
D-myo-Inositol, O-2-(((S)-2-amino-5-((aminoiminomethyl)amino)-1-oxopentyl)amino)-2-deoxy-alpha-D-glucopyranosyl-(1->4)-O-alpha-D-mannopyranosyl-(1->4)-2-((((S)-5-amino-3,4-dihydro-2H-pyrrol-2-yl)carbonyl)amino)-2-deoxy-, 5-carbamate
LL-BM 123
LL-BM-123
LL-BM-123alpha
LL-BM123alpha

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate
Reactant of Route 2
Reactant of Route 2
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate
Reactant of Route 3
Reactant of Route 3
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate
Reactant of Route 4
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate
Reactant of Route 5
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate
Reactant of Route 6
[2-[5-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(5-amino-3,4-dihydro-2H-pyrrole-2-carbonyl)amino]-3,5,6-trihydroxycyclohexyl] carbamate

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